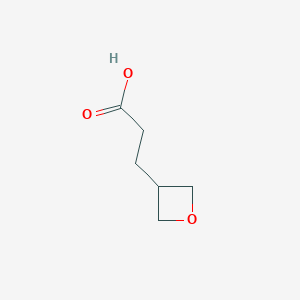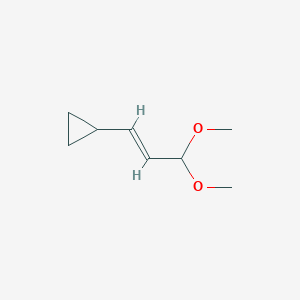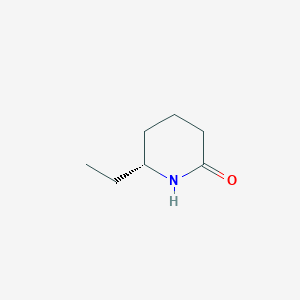
(R)-6-Ethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Ethylpiperidin-2-one is a chiral compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-ethylpiperidin-2-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 6-ethyl-2-piperidone using chiral catalysts. This method ensures the selective formation of the ®-enantiomer. Another method involves the resolution of racemic 6-ethylpiperidin-2-one using chiral resolving agents.
Industrial Production Methods: Industrial production of ®-6-ethylpiperidin-2-one typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions: ®-6-Ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or amides.
Reduction: Reduction reactions can convert ®-6-ethylpiperidin-2-one to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of lactams or amides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
®-6-Ethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: ®-6-Ethylpiperidin-2-one is investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the efficacy of active ingredients.
Mechanism of Action
The mechanism of action of ®-6-ethylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: ®-6-Ethylpiperidin-2-one can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ethyl substituent.
2-Piperidone: The lactam form without the ethyl group.
N-Ethylpiperidine: A similar compound with the ethyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: The presence of the ethyl group at the 6-position and the ®-configuration confer unique properties to ®-6-ethylpiperidin-2-one. These structural features can influence the compound’s reactivity, biological activity, and selectivity in various applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(6R)-6-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
PAHMYIHLZQRVHU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC(=O)N1 |
Canonical SMILES |
CCC1CCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


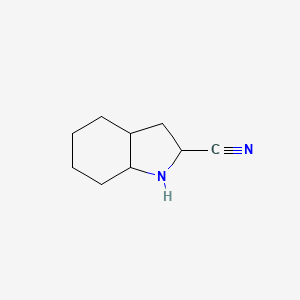
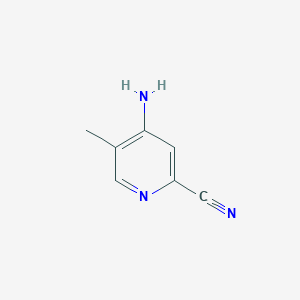


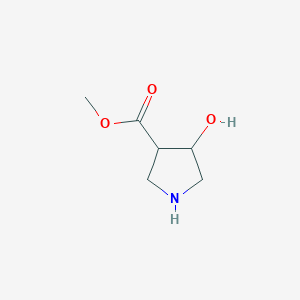
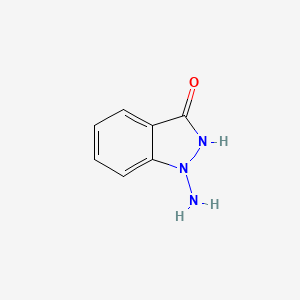

![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
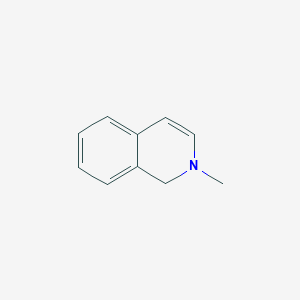
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
